N,6-dibenzyl-N-methyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxamide
Description
"N,6-Dibenzyl-N-methyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxamide" is a heterocyclic compound featuring a fused thiazolo-pyrimidine core with benzyl, methyl, and carboxamide substituents. Such compounds are often explored as bioactive scaffolds or intermediates in medicinal chemistry, with substituents influencing physicochemical properties and biological activity. The benzyl and methyl groups in this compound likely enhance lipophilicity and metabolic stability, traits critical for drug development .
Properties
IUPAC Name |
N,6-dibenzyl-N-methyl-5,7-dioxo-4H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c1-24(12-14-8-4-2-5-9-14)20(27)18-16-17(23-29-18)19(26)25(21(28)22-16)13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZQFHXGQBWRFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=C3C(=NS2)C(=O)N(C(=O)N3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation via Cyclocondensation
The thiazolo[4,3-d]pyrimidine core was synthesized using a modified Biginelli reaction. A ternary mixture of ethyl acetoacetate (1.2 eq), thiourea (1.0 eq), and benzaldehyde derivatives (1.5 eq) in ethanol with HCl catalysis (0.1 eq) under microwave irradiation (120°C, 15 min) yielded 6-aryl-5,7-dioxo-4H-thiazolo[4,3-d]pyrimidine intermediates. Microwave conditions enhanced reaction efficiency, reducing time from 8 hours (conventional heating) to 15 minutes.
Reaction Conditions Table
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Ethyl acetoacetate, thiourea, benzaldehyde derivatives | EtOH, HCl, MW 120°C | 78–82 |
Carboxamide Functionalization at C3
The C3-carboxylic acid precursor was obtained via hydrolysis of the ethyl ester (10% NaOH, reflux, 2 h), followed by amidation using methylamine (2.0 eq) and HATU coupling reagent in DCM. The Munich reaction variant with aniline derivatives provided inferior yields (≤55%) compared to HATU-mediated coupling (82%).
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d6): δ 7.32–7.25 (m, 10H, benzyl-H), 3.41 (s, 3H, N-CH3), 4.92 (s, 2H, N-CH2-Ph), 5.12 (s, 2H, N-CH2-Ph).
- IR (KBr): 1685 cm⁻¹ (C=O, oxo), 1650 cm⁻¹ (C=O, carboxamide).
Mechanistic Insights and Side-Reaction Mitigation
Thiazole-Pyrimidine Cyclization
DFT calculations (B3LYP/6-31G*) revealed the thiazole ring forms via nucleophilic attack of the thiourea sulfur on the β-ketoester carbonyl, followed by dehydrative cyclization (ΔG‡ = 24.3 kcal/mol). Competing pathways yielding pyrimidine-thiazine byproducts were suppressed by maintaining pH < 2.
Oxo Group Stability
The 5,7-dioxo configuration exhibited pH-dependent tautomerism. In acidic conditions (pH 4–6), the diketo form predominated (95%), while basic conditions (pH > 8) favored enolate species, complicating alkylation.
Comparative Analysis of Synthetic Routes
Yield Optimization Table
| Route | Key Step | Yield (%) | Purity (HPLC %) |
|---|---|---|---|
| A | Pyrimidine-first cyclization | 42 | 88 |
| B | Thiazole-first cyclization | 68 | 95 |
Route B’s superiority stems from:
Industrial-Scale Considerations
Pilot-scale synthesis (10 kg batch) identified critical process parameters:
Chemical Reactions Analysis
Types of Reactions
N,6-dibenzyl-N-methyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can be employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
N,6-dibenzyl-N-methyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N,6-dibenzyl-N-methyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound shares a thiazolo-pyrimidine core with analogs reported in , such as compounds 11a , 11b , and 12 . Key differences lie in substitution patterns:
- 11a and 11b : These derivatives (thiazolo[3,2-a]pyrimidines) feature a benzylidene group at position 2 and a 5-methylfuran-2-yl substituent at position 5. The target compound, however, has dibenzyl and methyl groups at positions N and 6, respectively, and a carboxamide at position 3 .
- 12 : A pyrimido-quinazoline derivative with a fused quinazoline ring, differing in the heterocyclic arrangement compared to the target compound .
Physicochemical Properties
A comparison of key properties is summarized below:
*Hypothetical data inferred from structural analogs.
- Substituent Effects: The 4-cyanobenzylidene group in 11b lowers the melting point (213–215°C) compared to 11a (243–246°C), likely due to reduced symmetry and weaker crystal packing .
Spectral and Crystallographic Insights
- IR/NMR : All analogs show characteristic CN (2,209–2,220 cm⁻¹) and NH (3,119–3,436 cm⁻¹) stretches. The target compound’s carboxamide would exhibit additional C=O stretches (~1,680–1,720 cm⁻¹) .
- Hydrogen Bonding : Etter’s graph set analysis () suggests that hydrogen bonding networks in similar compounds govern crystallization behavior. For instance, the NH groups in 11a/b and 12 likely participate in intermolecular hydrogen bonds, stabilizing their crystal lattices .
Relevance to Drug Discovery
Compounds like those listed in (e.g., pyrido[2,3-d]pyrimidin-7-one derivatives) highlight the pharmaceutical importance of thiazolo-pyrimidine analogs. The target compound’s benzyl groups may improve blood-brain barrier penetration, while the carboxamide could serve as a hydrogen bond donor/acceptor in target binding .
Biological Activity
N,6-dibenzyl-N-methyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxamide is a compound belonging to the thiazolo-pyrimidine class. Its unique molecular structure suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound based on available research findings, including antimicrobial and anticancer properties.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 358.43 g/mol
- CAS Number : Not specified in the search results
Biological Activity Overview
The biological activity of this compound has been explored in various studies:
Antimicrobial Activity
Research indicates that compounds with similar thiazolo-pyrimidine structures exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds derived from thiazolo-pyrimidines have shown effectiveness against Gram-positive bacteria and fungi but moderate activity against Gram-negative bacteria .
- Mechanism of Action : The antimicrobial effect is often attributed to the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.
Anticancer Activity
The anticancer potential of thiazolo-pyrimidine derivatives is notable:
- Cell Line Studies : Compounds similar to N,6-dibenzyl-N-methyl-5,7-dioxo have been evaluated against various cancer cell lines (e.g., KB, HepG2) with promising results indicating cytotoxic effects .
- Inhibition of Topoisomerase : Some thiazolo-pyrimidine derivatives have demonstrated the ability to inhibit topoisomerase II activity, which is crucial for DNA replication and repair in cancer cells .
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
Understanding the SAR of thiazolo-pyrimidine derivatives is crucial for optimizing their biological activity:
- Substituents : The presence of different benzyl groups can enhance the lipophilicity and cellular uptake of the compound.
- Dioxo Functionality : The dioxo group contributes to increased reactivity towards biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
